

Application Notes and Protocols for In Vivo Imaging of DBPR728 Efficacy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

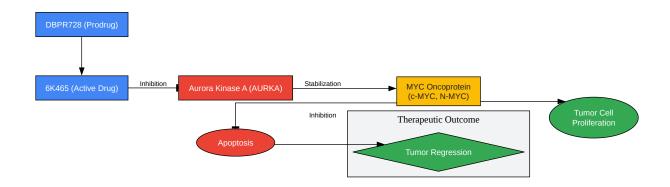
DBPR728 is a novel, orally bioavailable acyl-prodrug of 6K465, a potent and selective Aurora kinase A (AURKA) inhibitor.[1][2][3] Its primary mechanism of action involves the inhibition of AURKA, a key regulator of mitosis. This inhibition leads to the destabilization and subsequent degradation of MYC-family oncoproteins (c-MYC and N-MYC), which are critical drivers of cell proliferation and survival in many human cancers.[1][2][3] Consequently, **DBPR728** induces apoptosis and demonstrates significant anti-tumor efficacy in preclinical models of various cancers with MYC amplification, including small cell lung cancer, triple-negative breast cancer, and medulloblastoma.[2][3][4]

These application notes provide detailed protocols for utilizing common in vivo imaging techniques to assess the therapeutic efficacy of **DBPR728** in preclinical cancer models. The described methods, including Bioluminescence Imaging (BLI) and Positron Emission Tomography (PET), offer non-invasive, longitudinal monitoring of tumor burden, target engagement, and pharmacodynamic effects.

Signaling Pathway of DBPR728

DBPR728, as a prodrug, is converted to its active form, 6K465, in vivo. 6K465 then inhibits AURKA, leading to a cascade of events culminating in the suppression of MYC-driven tumorigenesis.





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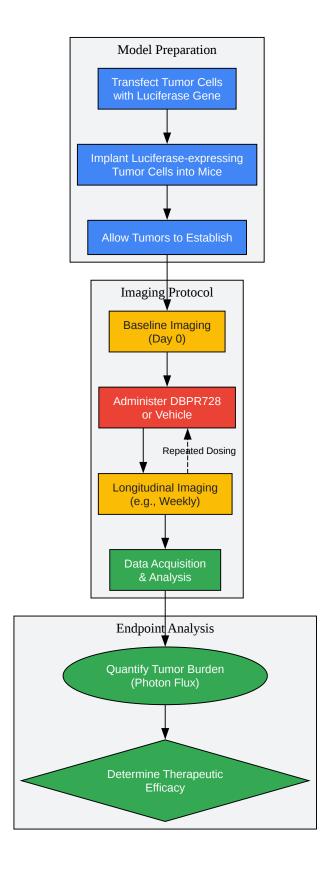
Caption: DBPR728 mechanism of action.

I. Bioluminescence Imaging (BLI) for Monitoring Tumor Growth

BLI is a highly sensitive and non-invasive technique for longitudinally monitoring tumor growth and burden in small animals.[5] This method relies on the genetic modification of tumor cells to express a luciferase enzyme, which produces light upon reaction with its substrate, luciferin.[6] [7]

A. Experimental Workflow





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Caption: BLI experimental workflow.



B. Detailed Protocol

• Cell Line Preparation:

- Transfect the MYC-amplified cancer cell line of interest (e.g., NCI-H446 small cell lung cancer) with a lentiviral vector expressing firefly luciferase.
- Select stable, high-expressing clones using antibiotic selection and confirm luciferase activity in vitro.

Animal Model:

- Use immunocompromised mice (e.g., NU/NU nude mice) to prevent rejection of human tumor xenografts.
- Implant 1 x 10⁶ luciferase-expressing tumor cells subcutaneously into the flank of each mouse.[8]
- Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

· Imaging Procedure:

- Anesthetize mice using isoflurane (2-3% in oxygen).[7]
- Administer D-luciferin (150 mg/kg) via intraperitoneal injection.
- Wait for 5-10 minutes for substrate distribution.[7][8]
- Place the mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
- Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on signal intensity.
- Obtain a photographic image for anatomical reference.

Data Analysis:

Define a region of interest (ROI) around the tumor area on the bioluminescent image.



- Quantify the light emission as total photon flux (photons/second) within the ROI.
- Normalize the photon flux to the baseline measurement for each animal to track relative changes in tumor burden.

C. Example Data Presentation

Treatment Group	Day 0 (Photons/s)	Day 7 (Photons/s)	Day 14 (Photons/s)	Day 21 (Photons/s)	% Tumor Growth Inhibition (Day 21)
Vehicle	1.5 x 10 ⁶	5.2 x 10 ⁶	1.8 x 10 ⁷	5.5 x 10 ⁷	0%
DBPR728 (50 mg/kg)	1.6 x 10 ⁶	1.1 x 10 ⁶	8.5 x 10 ⁵	6.2 x 10 ⁵	98.9%
DBPR728 (100 mg/kg)	1.4 x 10 ⁶	7.5 x 10 ⁵	4.1 x 10 ⁵	2.3 x 10 ⁵	99.6%

II. Positron Emission Tomography (PET) for Pharmacodynamic Assessment

PET is a quantitative molecular imaging technique that can be used to assess metabolic activity, receptor expression, and other cellular processes in vivo. For **DBPR728** efficacy studies, PET can be employed to monitor two key downstream effects of AURKA/MYC inhibition: decreased cell proliferation and increased apoptosis. Additionally, PET can be used to directly measure MYC activity.

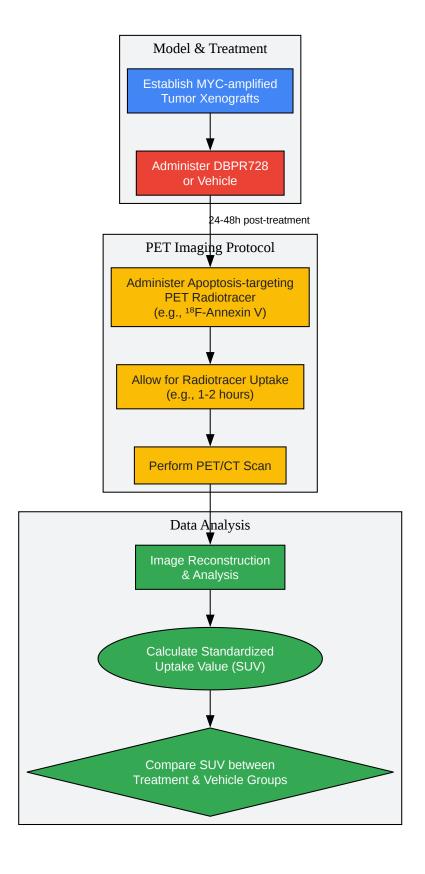
A. PET for Monitoring Apoptosis

DBPR728 induces apoptosis in MYC-driven cancer cells.[2][3] Several PET radiotracers are available to non-invasively image apoptosis.

- 18F-labeled Annexin V: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[9]
- 18F-ML-10: A small molecule that is selectively taken up by apoptotic cells.[10]



 Caspase-3 targeting radioligands (e.g., ¹⁸F-CP18): These tracers measure the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[11][12]





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Caption: PET imaging workflow for apoptosis.

- Animal Model: Establish MYC-amplified tumor xenografts as described for BLI.
- Treatment: Administer a single dose of DBPR728 or vehicle.
- PET/CT Imaging (24-48 hours post-treatment):
 - Fast mice for 4-6 hours prior to imaging.[13][14]
 - Anesthetize mice with isoflurane.
 - Administer ¹⁸F-labeled Annexin V (e.g., 7.4 MBq) via tail vein injection.[13]
 - Allow for a 1-2 hour uptake period while maintaining anesthesia and body temperature.
 [13]
 - Acquire a 10-15 minute static PET scan followed by a CT scan for anatomical coregistration.
- Data Analysis:
 - Reconstruct PET images and co-register with CT images.
 - Draw ROIs around the tumor and a reference tissue (e.g., muscle).
 - Calculate the Standardized Uptake Value (SUV) for the tumor. SUV is a semi-quantitative measure of radiotracer uptake.
 - Compare the mean tumor SUV between DBPR728-treated and vehicle-treated groups.



Treatment Group	Mean Tumor SUV (± SD)	Fold Change vs. Vehicle	p-value
Vehicle	0.8 ± 0.2	1.0	-
DBPR728 (100 mg/kg)	2.5 ± 0.5	3.1	<0.01

B. PET for Monitoring MYC Activity

As **DBPR728**'s mechanism involves the degradation of MYC, directly imaging MYC activity can provide a proximal pharmacodynamic biomarker. The transferrin receptor (TFRC) is a transcriptional target of MYC. Therefore, imaging TFRC expression can serve as a surrogate for MYC activity.

• 89Zr-transferrin: A radiolabeled version of transferrin that binds to the transferrin receptor.[15]

The experimental workflow and protocol are similar to that for apoptosis imaging, with the following modifications:

- Radiotracer: Use 89Zr-transferrin.
- Uptake Period: A longer uptake period (e.g., 24 hours) may be required for optimal tumor-tobackground contrast with ⁸⁹Zr-labeled antibodies or proteins.[15]
- Imaging Timepoint: Imaging can be performed at various time points post-**DBPR728** administration to assess the kinetics of MYC downregulation.

Treatment Group	Time Post- Treatment	Mean Tumor SUV (± SD)	% Decrease in SUV vs. Baseline
DBPR728 (100 mg/kg)	Baseline	3.5 ± 0.6	0%
24 hours	2.1 ± 0.4	40%	
48 hours	1.5 ± 0.3	57%	_
72 hours	1.8 ± 0.4	49%	



Conclusion

The in vivo imaging techniques described in these application notes provide powerful tools for the preclinical evaluation of **DBPR728**. BLI offers a straightforward and high-throughput method for assessing the overall anti-tumor efficacy by monitoring changes in tumor burden. PET imaging provides more mechanistic insights by allowing for the quantitative assessment of pharmacodynamic markers such as apoptosis and MYC activity. The combination of these imaging modalities can provide a comprehensive understanding of the in vivo effects of **DBPR728**, thereby facilitating its clinical translation.

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